molecular formula C22H32N2O3 B6020293 7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decane

7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decane

Numéro de catalogue B6020293
Poids moléculaire: 372.5 g/mol
Clé InChI: YVHOZIWCSZLHAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decane, also known as Dimebon, is a small molecule drug that has been studied extensively for its potential therapeutic effects on various neurological disorders. Dimebon was initially developed as an antihistamine drug in Russia in the 1980s, but its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders was discovered in the early 2000s.

Mécanisme D'action

The mechanism of action of 7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decane is not fully understood, but it is believed to involve multiple targets in the brain. This compound has been shown to inhibit the activity of NMDA receptors, which are involved in neuronal signaling and are thought to play a role in neurodegenerative diseases. This compound also appears to enhance the function of mitochondria, which are the energy-producing organelles in cells. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which can damage cells and contribute to neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models and in clinical trials. In preclinical studies, this compound has been shown to improve mitochondrial function, reduce oxidative stress, and enhance synaptic plasticity. In clinical trials, this compound has been shown to improve cognitive function, reduce behavioral symptoms, and improve quality of life in patients with Alzheimer's disease and Huntington's disease.

Avantages Et Limitations Des Expériences En Laboratoire

7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decane has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified, which makes it a useful tool for studying the mechanisms of neurodegenerative diseases. Additionally, this compound has been shown to have a favorable safety profile in clinical trials, which makes it a promising candidate for further development as a therapeutic agent.
However, there are also limitations to using this compound in lab experiments. The complex synthesis method and the need for specialized equipment and expertise can make it difficult for researchers to obtain and use this compound in their studies. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.

Orientations Futures

There are several future directions for research on 7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decane. One area of focus is on understanding the mechanism of action of this compound in more detail, which could lead to the development of more effective therapies for neurodegenerative diseases. Another area of focus is on exploring the potential of this compound for the treatment of other neurological disorders, such as multiple sclerosis and amyotrophic lateral sclerosis. Additionally, researchers are investigating the use of this compound in combination with other drugs to enhance its therapeutic effects. Overall, this compound has the potential to be a valuable tool for studying and treating neurodegenerative diseases, and further research is needed to fully realize its potential.

Méthodes De Synthèse

The synthesis of 7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decane involves a multi-step process that includes the reaction of 2,3-dimethoxybenzaldehyde with pentenoyl chloride to form the corresponding ketone. This ketone is then reacted with 1,2-diaminocyclohexane to form the spirocyclic compound, which is then reduced to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Applications De Recherche Scientifique

7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decane has been studied extensively for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. In preclinical studies, this compound has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease. In clinical trials, this compound has been shown to improve cognitive function and reduce behavioral symptoms in patients with Alzheimer's disease and Huntington's disease.

Propriétés

IUPAC Name

1-[9-[(2,3-dimethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-4-5-10-20(25)24-14-12-22(17-24)11-7-13-23(16-22)15-18-8-6-9-19(26-2)21(18)27-3/h4,6,8-9H,1,5,7,10-17H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHOZIWCSZLHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCCC3(C2)CCN(C3)C(=O)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.